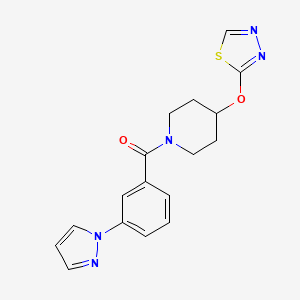

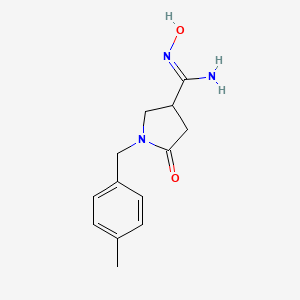

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a complex organic molecule that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities . The 1,3,4-thiadiazole derivatives have been proposed to have biological activities based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound has demonstrated promising in vitro anticoronavirus activity . Researchers have explored its potential as an antiviral agent, particularly against coronaviruses. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against specific viral strains.

Antitumoral Activity

The same compound also exhibits antitumoral properties . Structural variations on the phenyl moiety allow fine-tuning of its biological properties, emphasizing either antiviral or antitumoral effects. Notably, inhibition of tubulin polymerization contributes to its antitumoral activity.

Heterocyclic Scaffold

The compound’s heterocyclic structure, combining pyrazole and thiadiazine moieties, contributes to its diverse biological effects. Nitrogen-containing heteroaromatics, such as triazoles and pyrazoles, have a rich history of imparting biological activity. Examples of marketed drugs based on similar scaffolds include voriconazole (antifungal), forasartan (hypertension treatment), and letrozole (breast cancer therapy) .

Imidazole Derivatives

While not directly related to this compound, imidazole-containing compounds have also been explored for their therapeutic potential. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were evaluated for antitumor activity . These compounds represent another avenue for drug development.

Pyrazolo[3,4-b]pyridines

Considering the pyrazole ring, which shares similarities with our compound, pyrazolo[3,4-b]pyridines have been extensively studied. Over 300,000 derivatives have been described, with applications in various fields, including anti-HIV, anti-malarial, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-16(13-3-1-4-14(11-13)22-8-2-7-19-22)21-9-5-15(6-10-21)24-17-20-18-12-25-17/h1-4,7-8,11-12,15H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRISJYLFVPQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)

![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)

![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)

![5-Bromospiro[2.3]hexane](/img/structure/B2513321.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2513324.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2513325.png)

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2513331.png)

![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)